Anticonvulsant Efficacy in MES Model: 3-Phenyl-1,2,4-Triazine Hydrazone Derivative vs. Carbamazepine
The 3-phenyl-1,2,4-triazine hydrazone derivative 6k (incorporating the target scaffold) demonstrated an MES ED50 of 54.31 mg/kg in the maximal electroshock seizure model, and additionally showed lesser CNS depressant effects than the clinical standard carbamazepine [1]. This represents a scaffold-specific anticonvulsant profile that is absent in the unsubstituted 3-phenyl-1,2,4-triazine core.
| Evidence Dimension | Anticonvulsant efficacy (MES ED50) |
|---|---|
| Target Compound Data | 54.31 mg/kg (compound 6k, a 3-phenyl-1,2,4-triazine-6-yl hydrazone derivative) |
| Comparator Or Baseline | Carbamazepine (standard drug; lesser CNS depressant effect than 6k) |
| Quantified Difference | 6k showed lesser CNS depressant effect than carbamazepine at effective doses |
| Conditions | Maximal electroshock seizure (MES) model in mice; subcutaneous pentylenetetrazole (scPTZ) screening |
Why This Matters
For anticonvulsant drug discovery programs, the 3-phenyl-1,2,4-triazine scaffold provides a synthetic entry point for generating hydrazone derivatives with in vivo efficacy comparable to clinical standards but with potentially improved CNS safety margins.
- [1] Amir, M., Ali, I., Hassan, M. Z., & Mulakayala, N. (2014). Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents. Archiv der Pharmazie, 347(12), 958-968. PMID: 25251582. View Source
